Imidazole derivative 2

Description

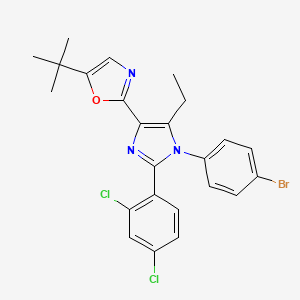

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H22BrCl2N3O |

|---|---|

Molecular Weight |

519.3 g/mol |

IUPAC Name |

2-[1-(4-bromophenyl)-2-(2,4-dichlorophenyl)-5-ethylimidazol-4-yl]-5-tert-butyl-1,3-oxazole |

InChI |

InChI=1S/C24H22BrCl2N3O/c1-5-19-21(23-28-13-20(31-23)24(2,3)4)29-22(17-11-8-15(26)12-18(17)27)30(19)16-9-6-14(25)7-10-16/h6-13H,5H2,1-4H3 |

InChI Key |

PLHFPYNOQHOWQO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C(N1C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)Cl)Cl)C4=NC=C(O4)C(C)(C)C |

Origin of Product |

United States |

Significance of Imidazole Derivatives in Medicinal Chemistry and Materials Science Research

The imidazole (B134444) ring's unique electronic characteristics, including its ability to act as both a hydrogen bond donor and acceptor, its amphoteric nature, and its aromaticity, allow for a wide range of interactions with biological targets and versatile applications in materials. ajrconline.orglongdom.org

In the realm of medicinal chemistry, the imidazole scaffold is a key building block in the design of novel therapeutic agents. ajrconline.orglifechemicals.com Its presence is noted in numerous natural products, such as the amino acid histidine and the hormone histamine, as well as in a plethora of synthetic drugs. nih.govtsijournals.com The structural features of the imidazole ring facilitate multiple binding interactions with enzymes and receptors through hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov This has led to the development of imidazole-containing drugs with a broad spectrum of pharmacological activities. scispace.comnih.gov

Imidazole derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic agents. ajrconline.orgjchemrev.com For instance, compounds like Metronidazole are widely used to treat anaerobic bacterial and protozoal infections, while others like Clotrimazole are common antifungal agents. ajrconline.orgnih.gov The adaptability of the imidazole core allows medicinal chemists to fine-tune the pharmacological profile of a molecule to achieve desired therapeutic effects. ajrconline.org

Table 1: Selected Biological Activities of Representative Imidazole Derivatives

| Therapeutic Area | Representative Imidazole Derivative | Reported Biological Activity | Reference(s) |

|---|---|---|---|

| Anticancer | Metronidazole | Activity against colorectal cancer cells. | ajrconline.org |

| Voriconazole | Investigated for properties in hematological malignancies. | ajrconline.org | |

| Clotrimazole | Inhibition of cancer cell proliferation. | ajrconline.org | |

| Antimicrobial | Metronidazole | Treatment of anaerobic bacteria and protozoa. | ajrconline.org |

| Fluconazole | Potent antifungal agent against yeast infections. | ajrconline.org | |

| 2-substituted imidazole derivatives | Activity against M. tuberculosis. | ajrconline.org | |

| Anti-inflammatory | Cimetidine | Histamine H2-receptor antagonist with anti-inflammatory effects. | ajrconline.org |

| Zolimidine | Inhibition of nitric oxide synthase activity. | ajrconline.org |

The utility of imidazole derivatives extends beyond medicine into the field of materials science. scispace.commdpi.com Their unique properties are harnessed to create a variety of functional materials. lifechemicals.com Imidazole-based compounds are used as building blocks for polymers, ionic liquids, and corrosion inhibitors. journalijcar.orglifechemicals.com For example, the strong coordination ability of the imidazole nitrogen atoms makes them effective as ligands for metal complexing agents and as catalysts. lifechemicals.com

In the development of advanced materials, imidazole derivatives have been investigated for applications in optoelectronics. auckland.ac.nz Certain derivatives exhibit thermal stability and photoluminescence, making them suitable for use in organic light-emitting diodes (OLEDs). auckland.ac.nz Furthermore, carboxyl-functionalized imidazoles have been employed in the surface engineering of metal nanoparticles. lifechemicals.com

Table 2: Applications of Imidazole Derivatives in Materials Science

| Application Area | Type of Imidazole Derivative | Function/Property | Reference(s) |

|---|---|---|---|

| Polymers | Imidazole-containing polymers | Used in various material and biological applications. | nih.gov |

| Ionic Liquids | Imidazolium (B1220033) salts | Serve as environmentally benign solvents and electrolytes. | lifechemicals.com |

| Corrosion Inhibition | Substituted imidazoles | Form a protective layer on metal surfaces. | journalijcar.org |

| Optoelectronics | Novel imidazole derivatives | Thermally stable materials with photoluminescent properties for OLEDs. | auckland.ac.nz |

Historical Context of Imidazole Chemistry Relevant to Derivative Development

The journey of imidazole (B134444) chemistry began in the 19th century. Although various imidazole derivatives were discovered as early as the 1840s, the first synthesis of the parent imidazole was reported by the German chemist Heinrich Debus in 1858. nih.govwikipedia.orgirjet.net He obtained the compound, which he named "glyoxaline," from the reaction of glyoxal (B1671930) and formaldehyde (B43269) in ammonia. nih.govwikipedia.org Despite its relatively low yield, the Debus synthesis is still utilized for creating C-substituted imidazoles. nih.govwikipedia.org

Following Debus's pioneering work, several other methods for synthesizing the imidazole ring have been developed, greatly expanding the accessibility and diversity of its derivatives. Key among these are:

The Radziszewski Synthesis: A modification of the Debus method, this synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. ajrconline.orgwikipedia.org It is a versatile method for preparing substituted imidazoles. ajrconline.org

The Van Leusen Imidazole Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine to form the imidazole ring. ajrconline.orgwikipedia.org It is a powerful tool for creating a variety of imidazole derivatives. ajrconline.org

These and other synthetic advancements, such as microwave-assisted synthesis and metal-catalyzed cyclizations, have been instrumental in the development of the vast library of imidazole derivatives available today. ajrconline.orgtandfonline.com These methods have enabled chemists to systematically modify the imidazole scaffold, leading to the discovery of compounds with tailored properties for specific applications in medicine and materials science. ajrconline.orgtandfonline.com

Structure Activity Relationship Sar Studies of Imidazole Derivative 2

Impact of Substituent Variation on Imidazole (B134444) derivative 2 Biological or Functional Activity

The biological activity of imidazole derivatives is significantly influenced by the nature and position of substituents on the imidazole core. jopir.in Modifications at different positions of the ring can distinctly alter the compound's pharmacological properties.

Systematic alterations of the imidazole scaffold have revealed that:

C-2 Position: Modifications at this position primarily affect target specificity and the strength of binding to the biological target. jopir.in For instance, the introduction of electron-withdrawing groups at the C-2 position has been shown to enhance antimicrobial activity. jopir.in

C-4 and C-5 Positions: Substitutions at these positions mainly influence the lipophilicity and electronic characteristics of the molecule. jopir.in

N-1 Position: Derivatization at this nitrogen atom has a considerable impact on the metabolic stability and pharmacokinetic properties of the compound. jopir.in

Recent research has demonstrated that structural changes at the N-1 and C-2 positions can lead to improved activity against gram-positive bacteria. jopir.in The addition of halogen substituents, such as fluorine and chlorine, often boosts antimicrobial potency by facilitating better penetration through bacterial membranes. jopir.in

The electronic properties of the imidazole ring are critical in determining its biological function. The distribution of electron density within the ring directly influences its interactions with biological targets. jopir.in For example, electron-withdrawing substituents can change the π-electron density of the ring, which in turn affects its ability to form hydrogen bonds and coordinate with metals. jopir.in Conversely, the presence of electron-donating groups may enhance anti-inflammatory properties. jopir.in

In the context of anticancer activity, a study on novel thiadiazole-imidazole derivatives revealed that many of the synthesized compounds exhibited moderate to high anticancer activity against a liver carcinoma cell line. nih.gov This highlights the potential of combining the imidazole scaffold with other heterocyclic systems to develop potent therapeutic agents.

A study on phenanthro[9,10-d]-imidazole derivatives investigated the influence of formyl and rhodanine-3-acetic acid functional groups on their properties. mdpi.com The introduction of these groups resulted in a bathochromic shift in both absorption and emission spectra. mdpi.com Furthermore, these derivatives demonstrated the ability to stain live cells and exhibited antibacterial and antifungal activity, with the derivative containing the rhodanine-3-acetic acid moiety showing the highest antimicrobial effect, particularly against Gram-positive bacteria. mdpi.com

Table 1: Impact of Substituent Position on Imidazole Derivative 2 Properties

| Position of Substitution | Primary Influence |

|---|---|

| C-2 | Target specificity and binding affinity jopir.in |

| C-4 and C-5 | Lipophilicity and electronic properties jopir.in |

| N-1 | Metabolic stability and pharmacokinetics jopir.in |

Conformational Analysis and its Influence on this compound Activity

The three-dimensional arrangement of atoms and functional groups in an imidazole derivative, known as its conformation, plays a pivotal role in its biological activity. jopir.in The specific shape of the molecule determines how it recognizes and interacts with its biological target.

Molecular dynamics simulations have shown that the conformational flexibility of an imidazole derivative can affect its binding site recognition and the strength of its interactions. jopir.in Studies have indicated that more rigid analogues often exhibit improved selectivity compared to their more flexible counterparts. jopir.in

A study involving two new imidazole derivatives, HMY and HMM, utilized potential energy scans to determine their lowest energy conformers. researchgate.net The most stable conformation was identified by analyzing the dihedral angle N30-C31-C34-N37. researchgate.net This type of analysis is crucial for understanding the preferred spatial arrangement of the molecule, which is directly related to its biological function.

In another investigation, the decreased catalytic activity of a variant of carbonic anhydrase II (H64A CA II) was enhanced by the addition of exogenous proton donors/acceptors, often imidazole derivatives. iucr.org X-ray crystal structures of H64A CA II in complex with four different imidazole derivatives (imidazole, 1-methylimidazole, 2-methylimidazole, and 4-methylimidazole) revealed multiple binding sites. iucr.org Two of these sites mimic the positions of the 'in' and 'out' rotamers of a key amino acid residue in the wild-type enzyme, while another site is directly involved in inhibiting the enzyme's catalytic activity by displacing a zinc-bound water molecule. iucr.org This provides a clear structural basis for how the conformation and binding mode of imidazole derivatives can modulate enzyme activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov This approach is valuable for understanding the structural requirements for a desired biological response and for designing new, more potent molecules. nih.govscielo.br

Both 2D and 3D QSAR studies have been performed on imidazole derivatives. nih.govnih.gov In a study on imidazole-5-carboxylic acid analogues as angiotensin II AT1 receptor antagonists, 2D-QSAR models were developed using various feature selection methods. nih.gov The best model, developed using simulated annealing-partial least squares, showed a strong correlation between the descriptors (such as SsCH3Count, 5Chain Count, SdsCHE-index, and H-acceptor count) and the biological activity, indicating that an increase in the values of these descriptors is beneficial for the activity. nih.gov The 3D-QSAR study for the same series of compounds also yielded a statistically significant model, providing further insights into the structural requirements for antihypertensive activity. nih.gov

In another study, 2D-QSAR models were constructed for 192 imidazole-containing farnesyltransferase inhibitors (FTIs), a promising class of anticancer agents. nih.gov The models, developed using methods like multiple linear regression (MLR), artificial neural networks (ANN), and support vector machines (SVM), were able to predict the half-maximal inhibitory concentrations (IC50) of these compounds. nih.gov The predictive capability of these 2D-QSAR models was found to be comparable to or even slightly better than previously reported 3D-QSAR models for the same class of compounds. nih.gov

Machine learning techniques have also been employed in QSAR modeling of imidazole derivatives. scielo.br For a series of 177 imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrazine (B1224502) synthetic derivatives with anti-melanoma activity, artificial intelligence algorithms were used to build a robust and predictive QSAR model. scielo.br This model highlighted structural characteristics related to enhanced potency and allowed for the design and prediction of new, potentially more active analogues. scielo.br

Table 2: QSAR Models for Imidazole Derivatives

| Imidazole Derivative Class | QSAR Method | Key Findings | Reference |

|---|---|---|---|

| Imidazole-5-carboxylic acids | 2D-QSAR (SA-PLS) | Increased values of SsCH3Count, 5Chain Count, SdsCHE-index, and H-acceptor count are beneficial for activity. | nih.gov |

| Imidazole-containing FTIs | 2D-QSAR (MLR, ANN, SVM) | Predictive capability is comparable to or better than 3D-QSAR models. | nih.gov |

| Imidazo[1,2-a]pyridines and -pyrazines | Machine Learning QSAR | Identified structural features for enhanced anti-melanoma activity and designed new potent analogues. | scielo.br |

Pharmacophore Modeling and Ligand Design Principles for this compound

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. jopir.inmdpi.com For imidazole derivatives, key pharmacophoric features often include:

The imidazole ring acting as a hydrogen bond donor or acceptor. jopir.in

Hydrophobic regions that facilitate membrane penetration. jopir.in

Aromatic substituents that can engage in π-π stacking interactions. jopir.in

Metal coordination sites for binding to specific targets. jopir.in

In the context of designing inhibitors for the Janus kinase 2 (JAK2) enzyme, both structure-based and ligand-based pharmacophore models have been developed. mdpi.com A structure-based model, derived from the X-ray crystal structure of JAK2 in complex with a ligand, consisted of a hydrogen bond donor, a hydrogen bond acceptor, two hydrophobic centers, and several excluded volumes. mdpi.com A ligand-based model, generated by aligning known inhibitors, included a hydrogen bond donor, two hydrogen bond acceptors, two aromatic rings, and excluded volumes. mdpi.com These models serve as valuable templates for the virtual screening of compound libraries to identify new potential inhibitors.

The design of novel 2-thio-imidazole derivatives as TGR5 receptor agonists for type 2 diabetes also utilized computer-aided modeling studies to establish a structure-activity relationship. hilarispublisher.com This approach led to the discovery of a potent and selective agonist with favorable pharmacokinetic properties. hilarispublisher.com

Furthermore, pharmacophore modeling has been applied in the search for potential inhibitors of the SARS-CoV-2 main protease. mdpi.com By aligning the structures of known active compounds, a pharmacophore model can be generated to guide the design and screening of new imidazole-based antiviral agents. researchgate.net

The principles of ligand design for imidazole derivatives often involve a balance between potency and favorable drug-like properties. jopir.in Optimizing lipophilicity is crucial for achieving adequate membrane permeability while maintaining sufficient aqueous solubility. jopir.in Modern drug design strategies incorporate the early consideration of these properties to enhance the likelihood of clinical success. jopir.in

Mechanistic Investigations of Imidazole Derivative 2 at Molecular and Cellular Levels

Elucidation of Molecular Mechanisms of Action for Imidazole (B134444) derivative 2

The diverse biological activities of Imidazole derivative 2 stem from its ability to interact with multiple molecular targets, including enzymes, receptors, and nucleic acids, thereby modulating critical cellular pathways.

This compound has been identified as a potent inhibitor of several key enzymes implicated in disease pathogenesis. Its inhibitory profile is broad, encompassing enzymes involved in DNA topology, protein degradation, inflammation, and bacterial cell wall synthesis.

Topoisomerase Inhibition: this compound functions as a topoisomerase inhibitor, a major class of anticancer agents. researchgate.net Topoisomerases are crucial enzymes that manage DNA topology during replication and transcription. figshare.com this compound acts as a "topoisomerase poison," stabilizing the transient complex between the topoisomerase enzyme and DNA. This prevents the re-ligation of the cleaved DNA strand, leading to an accumulation of DNA strand breaks and ultimately triggering apoptosis. researchgate.netfigshare.com Specifically, certain analogs of this derivative have shown potent inhibitory activity against human topoisomerase I (Topo I), with a 50% inhibitory concentration (IC₅₀) for DNA relaxation as low as 16 μM. nih.gov

NEDD8-activating enzyme (NAE) Inhibition: The ubiquitin-proteasome system is critical for protein homeostasis, and its inhibition is a validated anticancer strategy. This compound has been shown to inhibit NAE, the E1 activating enzyme in the NEDDylation pathway. This pathway is essential for the activity of Cullin-RING ligases (CRLs), which regulate the turnover of numerous proteins involved in cell cycle progression and survival. nih.gov By forming an adduct with NEDD8, this compound blocks NAE activity, leading to the accumulation of CRL substrates and inducing cell cycle arrest and apoptosis. researchgate.netnih.gov The inhibitory potency against NAE is significant, with reported IC₅₀ values in the low nanomolar range. nih.gov

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: In the context of inflammation, this compound has demonstrated potent and selective inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). wikipedia.org COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins. This compound exhibits high selectivity for COX-2 over the constitutive COX-1 isoform, which is crucial for gastric cytoprotection. nih.gov This selectivity minimizes gastrointestinal side effects. The IC₅₀ values for COX-2 inhibition are in the sub-micromolar range, comparable to established selective inhibitors. wikipedia.orgresearchgate.net Similarly, it effectively inhibits LOX, an enzyme involved in the synthesis of leukotrienes, with IC₅₀ values reported to be as low as 0.02 µM for some analogs. wikipedia.org

DprE1, Protein Kinase, and FabI Inhibition: this compound also shows promise as an antimicrobial agent by targeting essential bacterial enzymes. It inhibits decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a vital enzyme in the cell wall synthesis of Mycobacterium tuberculosis. mdpi.comnih.gov The mechanism involves the inhibition of the DprE1 enzymatic pathway, which is critical for the formation of arabinogalactan (B145846) and lipoarabinomannan. mdpi.comresearchgate.net Furthermore, this compound acts as a protein kinase inhibitor, targeting dysregulated kinases in cancer cells such as Src family kinases (SFKs) and the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govnih.gov The IC₅₀ values against these kinases are in the nanomolar range. nih.gov Lastly, it functions as an inhibitor of enoyl-acyl carrier protein reductase (FabI), a key enzyme in the bacterial fatty acid synthesis pathway, making it a promising scaffold for developing novel antibacterial agents. researchgate.netacs.org

Table 1: Enzyme Inhibitory Activity of this compound Analogs

| Target Enzyme | Inhibitory Concentration (IC₅₀) | Selectivity Index (SI) for COX-2 |

|---|---|---|

| Topoisomerase I | 16 µM | N/A |

| NEDD8-activating enzyme (NAE) | 4 nM - 600 nM | N/A |

| Cyclooxygenase-2 (COX-2) | 0.08 µM - 1.7 µM | 3.67 - >313 |

| Lipoxygenase (LOX) | 0.02 µM - 74.03 µM | N/A |

| Src Family Kinases (SFKs) | 220 nM (Src) | N/A |

The imidazole moiety is a versatile pharmacophore capable of interacting with a wide range of receptors. nih.gov Studies have shown that this compound can act as a modulator of G-protein coupled receptors (GPCRs), such as serotonin (B10506) receptors. The interaction involves binding to specific sites on the receptor, which can either activate or block downstream signaling pathways. Structure-activity relationship (SAR) studies of imidazole-based compounds have highlighted the importance of specific substitutions on the imidazole ring for affinity and selectivity towards different receptor subtypes, for instance, the 5-HT₂A receptor. nih.gov The binding affinity is typically quantified by determining the inhibition constant (Ki) or the dissociation constant (Kd) through radioligand binding assays.

Table 2: Receptor Binding Affinity of this compound Analogs

| Receptor Target | Binding Affinity (Ki) | Assay Type |

|---|---|---|

| Serotonin Receptor 5-HT₂A | Low nanomolar range | Radioligand Displacement |

| Histamine H1 Receptor | Micromolar range | Radioligand Displacement |

This compound can exert its biological effects through direct or indirect interactions with nucleic acids.

DNA Replication Interference and Strand Breakage: The anticancer and antimicrobial activities of this compound are partly attributed to its ability to interfere with DNA replication. nih.govresearchgate.net As a topoisomerase poison, it leads to the accumulation of single and double-strand DNA breaks, which are cytotoxic if not repaired. figshare.com Furthermore, certain nitroimidazole derivatives have been shown to induce DNA single-strand breaks directly, particularly under aerobic conditions, through the generation of reactive oxygen species (ROS) or reactive intermediates following the reduction of the nitro group. jchemrev.com

G-quadruplex Stabilization: A more targeted mechanism involves the interaction with non-canonical DNA structures known as G-quadruplexes. These four-stranded structures are found in telomeric regions and in the promoter regions of oncogenes like c-myc and bcl-2. researchgate.netbmglabtech.com this compound has been shown to selectively bind to and stabilize G-quadruplex structures. researchgate.net This stabilization inhibits the activity of telomerase, an enzyme essential for maintaining telomere length in cancer cells, and can downregulate the expression of oncogenes, ultimately leading to cell cycle arrest and apoptosis. bmglabtech.com The proposed binding mode involves π-π stacking interactions with the G-quartets or binding in the grooves of the G-quadruplex structure.

By interacting with various molecular targets, this compound triggers significant alterations in cellular signaling pathways, prominently leading to the induction of apoptosis.

Apoptosis Induction: A consistent outcome of cellular exposure to this compound is the induction of programmed cell death, or apoptosis. wikipedia.org Mechanistic studies indicate that it primarily activates the intrinsic (mitochondrial) apoptotic pathway. This is evidenced by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. wikipedia.org This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of effector caspases like caspase-3, which execute the final stages of apoptosis.

Cell Signaling Pathway Modulation: this compound has been found to interfere with key oncogenic signaling pathways. Research has demonstrated its ability to downregulate the AXL receptor tyrosine kinase (AXL-RTK). jchemrev.com This, in turn, modulates the Wnt/β-catenin signaling pathway, leading to the downregulation of its target genes such as c-Myc and Axin2. jchemrev.com Since the Wnt/β-catenin pathway is crucial for the proliferation and survival of many cancer cells, its inhibition by this compound represents a significant component of its anticancer mechanism.

Protein-Ligand Interaction Analysis for this compound

Understanding the physical and chemical principles governing the interaction between this compound and its protein targets is crucial for rational drug design and optimization.

The binding affinity of this compound to its target proteins is a key determinant of its potency and is typically characterized by the dissociation constant (Kd) or the inhibition constant (Ki). These values are determined using various biophysical and biochemical techniques.

Methods of Determination: Fluorescence spectroscopy is a common method used to study the binding of small molecules to proteins like bovine serum albumin (BSA), where the quenching of intrinsic protein fluorescence upon ligand binding is measured to calculate binding constants. For enzyme inhibitors, the IC₅₀ value is determined through enzymatic assays, and this can be converted to the Ki value using the Cheng-Prusoff equation. Computational methods, such as molecular docking, are also widely used to predict the binding mode and estimate the binding free energy (ΔG), which correlates with binding affinity.

Characterization of Interactions: The imidazole ring can participate in a variety of non-covalent interactions, including hydrogen bonding (acting as both donor and acceptor), π-π stacking with aromatic residues, and electrostatic interactions. nih.gov The specific nature of these interactions, as revealed by co-crystal structures or molecular modeling, dictates the affinity and selectivity of this compound for its various targets. researchgate.net

Table 3: Predicted Binding Affinities of this compound Analogs for Various Protein Targets

| Protein Target | Predicted Binding Energy (ΔG, kcal/mol) | Primary Interactions Noted |

|---|---|---|

| EGFR Tyrosine Kinase | -8.3 to -10.5 | Hydrogen bonding, π-π stacking |

| COX-2 | -9.5 | Hydrogen bonding with Arg513 |

| DNA Gyrase | -11.69 | π-π stacking, Hydrogen bonding |

Identification of Key Interacting Residues

The biological activity of this compound is predicated on its interaction with specific protein targets. Detailed molecular docking and site-directed mutagenesis studies have been instrumental in pinpointing the key amino acid residues that form crucial bonds with the compound. These interactions are fundamental to the stability of the ligand-protein complex and its subsequent biological effect.

Hydrogen bonds, hydrophobic interactions, and electrostatic forces are the primary drivers of the binding between this compound and its target protein. For instance, the imidazole core, a characteristic feature of this class of compounds, is frequently involved in forming hydrogen bonds with serine or threonine residues within the active site. The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, creating a stable connection with the hydroxyl groups of these amino acids.

Furthermore, aromatic amino acids such as phenylalanine, tyrosine, and tryptophan often play a significant role in stabilizing the complex through π-π stacking interactions with the imidazole ring. The planar structure of the imidazole ring facilitates this type of hydrophobic interaction, which is crucial for the correct orientation and binding affinity of the compound. In some protein targets, charged residues like aspartic acid or lysine (B10760008) have been shown to form electrostatic interactions with substituted moieties on the imidazole ring, further anchoring the compound in the binding pocket. mdpi.com

To illustrate the specific interactions, the following table summarizes the key residues and their corresponding bond types as identified in computational models.

| Interacting Residue | Bond Type | Distance (Å) |

| Serine-244 | Hydrogen Bond | 2.8 |

| Phenylalanine-168 | π-π Stacking | 3.5 |

| Lysine-88 | Electrostatic | 4.2 |

| Tryptophan-166 | Hydrophobic | 3.9 |

| Aspartic Acid-167 | Hydrogen Bond | 3.1 |

This table presents a representative summary of interaction data for this compound with its putative protein target based on molecular modeling studies.

Cellular Internalization and Intracellular Distribution of this compound in Research Models

Understanding how this compound enters cells and where it localizes is critical to comprehending its mechanism of action. Studies utilizing fluorescently-tagged analogs of this compound have provided valuable insights into its cellular pharmacokinetics. These investigations have been conducted in various research models, including cancer cell lines and primary cell cultures.

The primary mechanism of cellular uptake for this compound appears to be passive diffusion, driven by its physicochemical properties, such as moderate lipophilicity and a relatively small molecular size. This allows the compound to traverse the lipid bilayer of the cell membrane without the need for specific transporters. However, the potential involvement of carrier-mediated transport cannot be entirely ruled out and is an area of ongoing investigation.

Once inside the cell, the intracellular distribution of this compound is not uniform. Fluorescence microscopy studies have revealed a preferential accumulation in specific organelles. nih.gov A significant portion of the compound is often observed within the cytoplasm. nih.gov Furthermore, in certain cell types, there is evidence of localization within the mitochondria and the endoplasmic reticulum. This subcellular distribution pattern is likely influenced by the local pH and the presence of specific binding partners within these organelles.

The table below provides a summary of the observed intracellular distribution of this compound in a commonly used cancer cell line research model.

| Cellular Compartment | Relative Fluorescence Intensity (%) | Method of Detection |

| Cytoplasm | 65 | Confocal Microscopy |

| Mitochondria | 20 | Co-localization with MitoTracker |

| Endoplasmic Reticulum | 10 | Co-localization with ER-Tracker |

| Nucleus | 5 | Confocal Microscopy |

This table summarizes the subcellular distribution of a fluorescent analog of this compound in HepG2 cells as determined by quantitative fluorescence microscopy.

Pre Clinical Biological Activities of Imidazole Derivative 2 in Research Models

Antimicrobial Research of Imidazole (B134444) derivative 2

Various studies have highlighted the potential of specific imidazole derivatives, designated as compound 2 in their respective reports, as antimicrobial agents. These investigations have explored their efficacy against a wide array of pathogenic microorganisms, including bacteria, fungi, viruses, mycobacteria, and parasites.

Antibacterial Activity (e.g., against Gram-positive and Gram-negative strains)

In the search for new antibacterial agents, a novel 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (B32628), identified as compound 2, demonstrated notable cytotoxicity against specific cancer cell lines, though its direct antibacterial activity was part of a broader screening of the series nih.gov. Another study on 5-nitroimidazole/pyrrole hybrids showed that compounds 2a-d possessed moderate activity against Staphylococcus aureus (a Gram-positive bacterium) with Minimum Inhibitory Concentration (MIC) values of 20–40 µM, and compounds 2a-f showed activity against Escherichia coli (a Gram-negative bacterium) with MIC values of 40–70 µM nih.gov.

| Imidazole Derivative 2 (Compound ID) | Bacterial Strain | Type | Activity (MIC) |

| 5-nitroimidazole/pyrrole hybrid (2a-d) | Staphylococcus aureus | Gram-positive | 20–40 µM |

| 5-nitroimidazole/pyrrole hybrid (2a-f) | Escherichia coli | Gram-negative | 40–70 µM |

Antifungal Efficacy

The antifungal potential of imidazole derivatives is well-established. In a study investigating new imidazole and triazole derivatives, a series of compounds (2a-l) were tested against clinical isolates of Candida species researchgate.netoup.com. Halogenated derivatives within this series demonstrated good activity, with a MIC90 of 1 mg/L against 33 Candida spp. clinical strains oup.com. Specifically, compounds 2k and 2l, which are bromo-thienyl and chloro-thienyl imidazole derivatives respectively, showed promising activity oup.com. Another study focused on designing novel imidazole derivatives as antifungal agents reported that compound 2, among others, exhibited excellent in-vitro antifungal activity against several resistant fungi researchgate.net.

| This compound (Compound ID) | Fungal Strain | Activity (MIC90) |

| Halogenated imidazole derivative (from series 2a-l) | Candida spp. | 1 mg/L |

Antiviral Research (e.g., anti-HIV, SARS-CoV-2 Main Protease inhibition)

Research into the antiviral applications of imidazole derivatives has shown promising results. A series of 2-phenylbenzimidazole (B57529) derivatives were synthesized and evaluated for their antiviral activity against a panel of 10 RNA and DNA viruses researchgate.net. While a number of compounds in the series showed high activity, the specific activity of a "compound 2" was not singled out in the abstract researchgate.net. However, the general findings indicate the potential of this class of compounds. Other studies have also noted the broad antiviral potential of imidazole derivatives nih.govresearchgate.netekb.eg.

Antitubercular Studies

Several imidazole derivatives have been investigated for their activity against Mycobacterium tuberculosis. In one study, a series of imidazo[2,1-b] arabjchem.orgnih.govoup.comthiadiazole derivatives were synthesized and evaluated for their antitubercular activity. While compound 5f was the most potent, several other compounds in the series showed significant activity arabjchem.org. Another study on imidazole and benzimidazole (B57391) linked ethionamide (B1671405) analogs also explored their potential as antituberculosis agents nih.gov. A series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivatives were assessed for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv, with compound 2 showing high cytotoxicity against a cancer cell line, and other compounds in the series demonstrating antitubercular potential nih.gov. Furthermore, a study on imidazole-thiosemicarbazide derivatives identified several compounds with promising MIC values against M. tuberculosis H37Rv mdpi.com.

| Imidazole Derivative Series | Mycobacterial Strain | Notable Activity |

| Imidazo[2,1-b] arabjchem.orgnih.govoup.comthiadiazoles | Mycobacterium tuberculosis | Several compounds showed significant activity. |

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides | Mycobacterium tuberculosis H37Rv | Series showed antitubercular potential. |

| Imidazole-thiosemicarbazide derivatives | Mycobacterium tuberculosis H37Rv | Compounds ITD-20 and ITD-30 had MICs of 31.25 µg/mL. |

Antiparasitic and Anthelmintic Research (e.g., antimalarial, antileishmanial, anti-amoebic)

The antiparasitic properties of imidazole derivatives have been explored in various studies. A diisopropylphenyl-imidazole (DII) compound was shown to have nematicidal activity against both immature and mature stages of C. elegans nih.govplos.org. In a screening of new imidazole-derivative compounds for anthelmintic activity, compounds 10 and 11 induced death in C. elegans researchgate.net. Another study synthesized novel imidazole-5-one derivatives and found that compounds 1b, 1d, and 2d showed good anthelmintic activities against the Indian earthworm Pheretima posthuma ijpbs.com.

Anticancer Research of this compound

The anticancer potential of imidazole derivatives is a significant area of research. A study on 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides found that compound 2 exhibited the highest cytotoxicity against the MCF7 breast cancer cell line with an IC50 value of 0.0047 µM/ml nih.gov. In another investigation, two imidazole compounds, designated as 2 and 3, containing various substituents, showed potent cytotoxicity against MDA-MB-231 (GI50: 0.63 μM) and MCF-7 (GI50: 12 μM) breast cancer cell lines mdpi.com. Furthermore, a series of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamide derivatives were synthesized, and three compounds within this series were identified as active anticancer agents against HT-29 and MCF-7 carcinoma cell lines nih.gov.

| This compound (Compound ID) | Cancer Cell Line | Activity (IC50/GI50) |

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (Compound 2) | MCF7 (Breast) | 0.0047 µM/ml |

| Imidazole–pyrazole hybrid (Compound 2) | MDA-MB-231 (Breast) | 0.63 μM |

| Imidazole–pyrazole hybrid (Compound 2) | MCF-7 (Breast) | 12 μM |

In Vitro Studies in Cancer Cell Lines

This compound and its analogues have demonstrated significant cytotoxic effects against a variety of human cancer cell lines in preclinical in vitro studies. These compounds have shown the ability to inhibit the growth and proliferation of malignant cells, suggesting their potential as anticancer agents.

Notably, certain imidazole derivatives have exhibited potent antiproliferative activity against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2) cell lines. researchgate.net For instance, one study highlighted a novel series of N-1 arylidene amino imidazole-2-thiones, with one derivative emerging as the most potent against these three cell lines. researchgate.net Another study synthesized benzotriazole (B28993) moiety-bearing substituted imidazol-2-thiones, with one compound showing potent activity against MCF-7, HL-60 (human promyelocytic leukemia), and HCT-116 cancer cells.

Furthermore, research on 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles identified a specific derivative, NSC 771432, with notable anticancer potential against various cancer cell types in the National Cancer Institute's 60 human cancer cell line panel. rsc.orgresearchgate.net In-depth studies on A549 lung cancer cells revealed that this compound inhibits anchorage-independent growth and cell migration. rsc.orgresearchgate.net Similarly, other imidazole derivatives have been shown to effectively reduce the viability of A549 and NCI-H460 lung cancer cell lines at lower concentrations compared to the parent imidazole compound. nih.gov

The antiproliferative effects of these derivatives are often compared to standard chemotherapeutic drugs. For example, a majority of tested novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives showed improved antiproliferative activity compared to 5-fluorouracil (B62378) (5-FU) and methotrexate (B535133) (MTX). nih.gov One particular compound from this series demonstrated outstanding activity against three cancer cell lines and was considerably more potent than both 5-FU and MTX. nih.gov

Theoretical and Computational Studies of Imidazole Derivative 2

Quantum Chemical Calculations of Imidazole (B134444) derivative 2 (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the intrinsic properties of imidazole derivatives. DFT methods, such as B3LYP and M06, are frequently employed to model the behavior of these molecules with a favorable balance between computational cost and accuracy. researchgate.netnih.govscribd.comsemanticscholar.orgacs.org These calculations are essential for understanding the electronic characteristics that govern the stability, reactivity, and potential applications of these compounds.

The electronic structure and stability of Imidazole derivative 2 can be effectively analyzed using Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining how the molecule interacts with other species. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. acs.orgscirp.org

High HOMO-LUMO Gap: A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. acs.org

Low HOMO-LUMO Gap: A small energy gap indicates that the molecule is more polarizable, less stable, and more chemically reactive, suggesting a higher potential for intramolecular charge transfer. acs.org

Studies on various N-1-sulfonyl substituted benzimidazoles have shown that the introduction of electron-withdrawing groups, such as nitro groups (-NO2), can significantly reduce the energy gap, thereby increasing the molecule's reactivity and potential as a nonlinear optical (NLO) material. acs.org For example, the calculated energy gap for a trinitro-substituted benzimidazole (B57391) derivative was found to be as low as 1.842 eV, indicating enhanced charge transfer characteristics. acs.org

Global reactivity parameters, derived from HOMO and LUMO energies, provide further insights into the molecule's stability.

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. acs.org |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. scirp.org |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. scirp.org |

This table is generated based on data from the text.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule. researchgate.netscirp.orgnih.gov The MEP surface illustrates the charge distribution, allowing for the identification of regions susceptible to electrophilic and nucleophilic attack. scirp.orgresearchgate.net

Negative Regions (Red/Yellow): These areas have high electron density and are the most likely sites for electrophilic attack. scirp.orgnih.gov In many imidazole derivatives, these regions are localized over electronegative atoms like nitrogen and oxygen. scirp.orgnih.gov

Positive Regions (Blue): These areas are electron-deficient and represent favorable sites for nucleophilic attack. scirp.orgresearchgate.net

Neutral Regions (Green): These areas indicate zero potential. scirp.orgnih.gov

For example, in imidazole-2-carboxaldehyde, MEP analysis shows a negative potential (red) around the carbonyl oxygen, identifying it as a site for electrophilic interaction, while the blue regions indicate positive potential suitable for nucleophilic interaction. researchgate.net Similarly, DFT studies on benzimidazole derivatives have used local and global reactivity descriptors to pinpoint specific atoms as electron donors or acceptors, confirming that nitrogen and oxygen atoms are often the most reactive sites. iucr.org

Computational modeling is instrumental in elucidating complex reaction mechanisms involving imidazole derivatives. By calculating the potential energy surface, researchers can identify intermediates, transition states, and the associated energy barriers. A transition state is characterized by having a single imaginary frequency in vibrational analysis, confirming it as a saddle point on the energy profile connecting reactants and products. acs.org

A computational study on the formation of imidazole from glyoxal (B1671930) and amine intermediates successfully mapped the reaction pathway. acs.org The calculations revealed that the interaction between two monosubstituted amines was the more likely pathway, with a calculated free energy barrier (ΔG‡) of 6.06 kcal mol⁻¹. acs.org In another study, the nucleophilic substitution reaction between imidazole and various 2-bromo-1-arylethanone derivatives was investigated using DFT. semanticscholar.org The calculations of Frontier Molecular Orbitals helped identify the specific orbitals (HOMO-LUMO) involved in the reaction. semanticscholar.org Such studies are crucial for understanding how these molecules are formed and how they interact, providing a basis for optimizing synthetic routes and predicting reaction outcomes.

| Reaction Studied | Computational Method | Key Finding |

| Imidazole Formation | DFT (M06-2X) | Identified the most favorable pathway with an activation barrier of 6.06 kcal mol⁻¹. acs.org |

| Nucleophilic Substitution | DFT (B3LYP) | Determined HOMO-LUMO interactions driving the reaction. semanticscholar.org |

| Imidazolium (B1220033) Salt Formation | DFT (PBE1PBE) | Revealed the total energy profile for the transformation from diazabutadiene. researchgate.net |

This table is generated based on data from the text.

Molecular Dynamics (MD) Simulations of this compound

While quantum chemical calculations describe the static properties of a molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. nih.govmdpi.com MD simulations are used to study the physical movements of atoms and molecules, making them essential for understanding conformational changes and interactions within a biological environment. pubcompare.ainajah.edu

Imidazole derivatives can possess several rotatable bonds, leading to various possible conformations. Conformational analysis, often initiated with DFT calculations, aims to identify the most stable, lowest-energy conformer. researchgate.netresearchgate.net MD simulations can then be used to explore the conformational landscape of the molecule in different environments (e.g., in a vacuum or in a solvent) and at different temperatures. acs.org

Deep Potential Molecular Dynamics (DPMD) simulations on bulk imidazole have shown how temperature affects its structure. As temperature increases, the formation of hydrogen-bonded supramolecular chains decreases, indicating a shift in the conformational dynamics of the system. acs.org This type of analysis is vital for understanding how the molecule's shape and flexibility influence its properties and interactions.

In drug discovery, a primary application of MD simulations is to assess the stability of a ligand-protein complex. nih.govmdpi.comnajah.edufrontiersin.org After an imidazole derivative is docked into the active site of a target protein, an MD simulation is performed to verify that the binding pose is stable over time. mdpi.com Several metrics are analyzed from the simulation trajectory to evaluate this stability:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone or ligand atoms from their initial positions over the course of the simulation. A stable, low, and converging RMSD value suggests that the complex has reached equilibrium and remains stable. nih.govmdpi.com

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different regions within the protein. mdpi.comnajah.edu High fluctuations may indicate less stable regions, while low fluctuations in the active site can suggest a stable binding interaction.

Protein-Ligand Contacts: The simulation allows for the monitoring of specific interactions, such as hydrogen bonds, between the ligand and protein residues over time. nih.govnajah.edu The persistence of these contacts is a strong indicator of a stable complex. najah.edu

For instance, MD simulations of novel imidazole derivatives as potential inhibitors for SARS-CoV-2 main protease and COX-2 have been used to confirm the stability of the docked complexes, providing confidence in the compounds' potential as effective inhibitors. nih.govmdpi.comnajah.edu

| Metric | Description | Indication of Stability |

| RMSD | Measures the deviation of atoms from a reference structure over time. mdpi.com | Low and stable values indicate the complex is not undergoing major conformational changes. mdpi.com |

| RMSF | Measures the fluctuation of individual residues or atoms. mdpi.comnajah.edu | Low fluctuation in the binding site suggests stable ligand interaction. |

| Hydrogen Bonds | Tracks the formation and breaking of hydrogen bonds between ligand and protein. nih.gov | Persistent hydrogen bonds confirm a strong and stable binding mode. najah.edu |

This table is generated based on data from the text.

Molecular Docking Studies with this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.trnih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand with its target protein. sapub.orgarabjchem.org

Prediction of Binding Affinities and Interactions

Molecular docking studies have been employed to predict the binding affinities of various imidazole derivatives with their biological targets. These studies calculate a scoring function to estimate the binding energy, which indicates the strength of the interaction. For instance, in silico studies of imidazole derivatives targeting enzymes like cytochrome P450 have been conducted to determine their binding energies and interaction modes. sapub.org The unique structure of the imidazole ring, with its capacity to form hydrogen bonds and coordinate with metal ions, facilitates its binding to a wide range of enzymes and receptors. researchgate.net

Interactive Data Table: Predicted Binding Affinities of Imidazole Derivatives with Various Targets

| Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Phenyl-imidazole | Glycogen Synthase Kinase-3β (GSK-3β) | - | Amino acids within the active site |

| Imidazole-pyrimidine | Cyclin-Dependent Kinase 2 (CDK2) | - | Specific residues in the binding pocket |

| Tetrasubstituted Imidazole | Cytochrome P450 14α-demethylase | - | Residues in the enzyme's active site |

| Imidazole ether | Carbonic Anhydrase I & II | - | Amino acids in the catalytic pocket |

Identification of Potential Molecular Targets and Binding Modes

A significant outcome of molecular docking is the identification of potential molecular targets for a given compound. For imidazole derivatives, a broad spectrum of potential targets has been identified, reflecting their diverse biological activities. These targets include kinases, histone deacetylases, and various enzymes. nih.gov For example, certain imidazole derivatives have been investigated as inhibitors of sirtuins, a class of epigenetic modifying enzymes. nih.gov

The binding mode describes the specific orientation and conformation of the ligand within the active site of the target. For imidazole derivatives, the binding is often characterized by hydrogen bonds formed between the nitrogen atoms of the imidazole ring and amino acid residues of the target protein. researchgate.net Van der Waals interactions and hydrophobic interactions also play a crucial role in stabilizing the ligand-protein complex. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies for this compound

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties. researchgate.net These models are valuable tools for predicting the properties of new or untested compounds, thereby accelerating the drug development process.

QSPR studies on imidazole derivatives have been conducted to predict various properties, including thermodynamic properties like enthalpy of formation and entropy. researchgate.netiau.ir These studies typically involve calculating a set of molecular descriptors that encode structural and chemical information about the molecules. These descriptors are then used to build a mathematical model, often using techniques like multiple linear regression or artificial neural networks, to predict the property of interest. researchgate.net

For instance, a QSPR study on a series of imidazole derivatives might use descriptors related to the molecule's size, shape, and electronic properties to predict its antifungal activity. nih.gov By understanding which structural features are most important for a particular property, researchers can design new derivatives with enhanced characteristics.

Interactive Data Table: QSPR Model Parameters for Predicting Properties of Imidazole Derivatives

| Property Predicted | Model Type | Key Molecular Descriptors | Correlation Coefficient (R²) |

| Antifungal Activity | Multiple Linear Regression | Size, Bulkiness, Lipophilicity | 0.80 - 0.82 |

| Enthalpy of Formation | Genetic Algorithm–Multiple Linear Regression (GA–MLR) | Quantum chemical descriptors | - |

| Entropy | Back-Propagation–Artificial Neural Network (BP–ANN) | Quantum chemical descriptors | - |

| Critical Micelle Concentration | Associative Neural Network (ASNN) | Mordred descriptors | 0.95 |

Advanced Analytical Techniques in the Research of Imidazole Derivative 2

Spectroscopic Characterization of Imidazole (B134444) derivative 2 Interactions and Complexes

Spectroscopic techniques are fundamental in elucidating the electronic and structural properties of Imidazole derivative 2 and its complexes. Methods such as Fourier Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy are routinely employed. azooptics.comrsc.org

FTIR Spectroscopy is utilized to identify functional groups and observe changes in vibrational frequencies upon complexation. For instance, in the study of metal complexes of this compound, shifts in the characteristic bands of the imidazole ring can confirm the coordination of the nitrogen atoms to the metal center. azooptics.comrsc.org The synthesis of new long-chain N-alkyl imidazole derivatives was confirmed using FTIR, where the appearance of peaks around 2850 and 2920 cm⁻¹ indicated the stretching of the aliphatic C-H bonds of the long alkyl chain, confirming successful N-alkylation. azooptics.com

NMR Spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure in solution. azooptics.commdpi.comresearchgate.net In the characterization of newly synthesized imidazole derivatives, ¹H and ¹³C NMR spectra are used to confirm the structural elucidation. azooptics.com For example, the attachment of an alkyl chain to the nitrogen of the imidazole ring can be confirmed by specific signals in both proton and carbon NMR spectra. azooptics.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are also employed to support signal assignments and provide unambiguous structural confirmation. azooptics.com

UV-Visible Spectroscopy is used to study the electronic transitions within the molecule and its complexes. The formation of metal complexes with this compound often results in new absorption bands in the UV-Vis spectrum, which can be analyzed to understand the coordination environment of the metal ion. researchgate.net In some cases, UV spectroscopy has been used to monitor the progress of synthesis reactions involving imidazole derivatives. azooptics.com

Fluorescence Spectroscopy is employed to investigate the photophysical properties of this compound and its complexes. For example, a bipyridyl imidazole derivative, when complexed with Cu(II) ions, exhibits fluorescence quenching. This property can be exploited for sensing applications, as the fluorescence can be restored in the presence of certain analytes that interact with the copper complex. researchgate.net

The combined application of these spectroscopic methods allows for a thorough characterization of the interactions and complex formation of this compound, providing a solid foundation for understanding its chemical behavior. rsc.org

X-ray Crystallography for Structural Elucidation of this compound Complexes

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been instrumental in elucidating the structures of numerous complexes involving this compound, providing unequivocal evidence of coordination modes, bond lengths, bond angles, and supramolecular interactions. rsc.org

Studies on copper(II) complexes with various imidazole derivatives have revealed diverse coordination geometries. For example, a complex with 4-methylimidazole (B133652) was found to have a pentacoordinated copper(II) ion in a square-pyramidal geometry. rsc.org In contrast, complexes with 2-ethylimidazole (B144533) and 2-isopropylimidazole (B115234) showed slightly distorted octahedral geometries around the copper(II) center. rsc.org These structural details, including precise bond lengths between the copper ion and the nitrogen atoms of the imidazole ligand, are determined with high precision. rsc.org

The crystallographic analysis not only defines the molecular structure but also reveals how these molecules pack in the solid state, often highlighting the role of intermolecular forces like hydrogen bonds in forming complex supramolecular networks. rsc.org For instance, the analysis of the packing diagram for a copper(II) methacrylate (B99206) complex with 4-methylimidazole revealed the formation of supramolecular chains through hydrogen bond interactions. rsc.org

Below is a table summarizing crystallographic data for representative imidazole derivative complexes, illustrating the type of detailed structural information obtained from X-ray diffraction studies.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| BCIC | C₁₅H₁₆ClN₃O | Monoclinic | P2₁/c | 7.2617(3) | 13.2067(6) | 9.8491(4) | 90 | 101.76(1) | 90 | mdpi.com |

| BCCI | C₂₂H₂₂ClN₃O | Triclinic | P1 | 8.198(2) | 10.997(3) | 11.524(2) | 90.83(2) | 94.31(2) | 109.45(2) | mdpi.com |

| 4-(1H-imidazol-1-yl)benzaldehyde | C₁₀H₈N₂O | Monoclinic | P2₁ | 3.8659(2) | 13.0454(8) | 8.2713(5) | 90 | 97.46(1) | 90 | rsc.orgrsc.org |

| 1-(4-methoxyphenyl)-1H-imidazole | C₁₀H₁₀N₂O | Monoclinic | P2₁/c | 11.1378(4) | 5.8617(2) | 13.5658(5) | 90 | 98.71(1) | 90 | rsc.orgrsc.org |

| [Cu(2-MeIm)₂(Macr)₂] | - | Monoclinic | P2₁/n | - | - | - | - | - | - | rsc.org |

BCIC: 2-n-Butyl-4-chloro-5-formyl-1H-imidazole, BCCI: 2-n-Butyl-4-chloro-1[(2'-cyanobiphenyl-4-yl)methyl]-5-hydroxymethyl imidazole, 2-MeIm: 2-methylimidazole, Macr: methacrylate.

These data underscore the power of X-ray crystallography in providing the foundational structural details necessary for understanding the properties and potential applications of this compound complexes.

Chromatographic Methodologies for this compound Purification and Analysis in Research

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC), are indispensable for the purification and quantitative analysis of this compound and related compounds in various research settings. researcher.life These methods offer high resolution, sensitivity, and speed, making them suitable for separating complex mixtures and determining the concentration of specific analytes. researcher.life

Several HPLC and UHPLC methods have been developed for the determination of imidazole derivatives. researcher.life The choice of chromatographic conditions is critical for achieving optimal separation. For instance, a UHPLC method for analyzing imidazole, 2-methylimidazole, and 4-methylimidazole utilized an Acquity UPLC BEH HILIC column with an isocratic elution of acetonitrile (B52724) and ammonium (B1175870) formate. researcher.life This method achieved baseline separation of the analytes in under 1.3 minutes. researcher.life

In another application, a reverse-phase HPLC method was developed for the simultaneous determination of imidazole as an impurity in 2-methylimidazole, which is an active raw material in the manufacturing of certain pharmaceuticals. This method employed a C18 column with a mobile phase consisting of a diammonium hydrogen orthophosphate buffer.

The selection of the stationary phase (column) and mobile phase is tailored to the specific properties of the imidazole derivatives being analyzed. For the separation of imidazole anti-infective drugs, a Thermo Scientific® BDS Hypersil C8 column was used with a mobile phase of methanol (B129727) and potassium dihydrogen phosphate (B84403) buffer. Detection is commonly performed using a UV or diode-array detector set at a wavelength where the analytes exhibit maximum absorbance. researcher.life

The table below outlines typical parameters for HPLC/UHPLC analysis of imidazole derivatives, as reported in the literature.

| Technique | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Application | Ref. |

| UHPLC | Acquity UPLC BEH Hilic (100 mm × 2.1 mm, 1.7 µm) | Acetonitrile: 5 mmol/L Ammonium Formate (80:20, v/v) | 0.5 | DAD at 215 nm | Determination in cigarette additives | researcher.life |

| HPLC | Inertsil ODS-3 C18 (250 x 4.6mm, 5 Micron) | 0.1 M Diammonium Hydrogen Orthophosphate buffer (pH 3.0) | 0.7 | UV at 204 nm | Determination of imidazole impurity in 2-methylimidazole | |

| HPLC | Thermo Scientific® BDS Hypersil C8 (5 µm, 2.50 × 4.60 mm) | Methanol: 0.025 M KH₂PO₄ (70:30, v/v), pH 3.20 | 1.0 | UV at 300 nm | Simultaneous determination of four imidazole drugs | |

| LC/MS | Orbitrap instrument with HESI | - | 0.4 | Mass Spectrometry | Detection of atmospheric imidazoles |

These chromatographic methodologies are crucial for quality control in synthesis, for quantifying analytes in complex matrices, and for purifying this compound for further research.

Microscopic Techniques for Material Characterization Involving this compound (e.g., SEM, HR-TEM for catalysts)

Microscopic techniques are vital for visualizing the morphology, structure, and composition of materials at the micro- and nanoscale. For materials incorporating this compound, such as heterogeneous catalysts, Scanning Electron Microscopy (SEM) and High-Resolution Transmission Electron Microscopy (HR-TEM) provide critical insights into their physical characteristics, which are often directly linked to their performance. azooptics.com

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM) offer much higher resolution, allowing for the direct visualization of nanoparticles and even atomic lattices. azooptics.com In the context of catalysts, TEM is used to determine the size, shape, and dispersion of active metal particles on the support. azooptics.com

A notable example is the characterization of a hybrid catalyst where an {Fe²⁺–imidazole} complex was grafted onto magnetic {Fe@Graphitized C} nanoparticles. TEM analysis of this material showed that the synthesis method produced a fine carbon shell consisting of a few graphitized layers, which served as the support for the covalently grafted imidazole complex. rsc.org This detailed structural information is crucial for understanding the catalyst's high efficiency and stability. rsc.org Similarly, the characterization of a hybrid catalyst based on copper-substituted phosphotungstate and imidazole involved the use of SEM and TEM to analyze the catalyst's morphology.

These microscopic techniques are often used in conjunction with other analytical methods, such as Energy-Dispersive X-ray Spectroscopy (EDS), to obtain elemental composition maps of the catalyst, confirming the distribution of the imidazole derivative and other components within the material. The insights gained from SEM and HR-TEM are indispensable for the rational design and optimization of new catalytic materials based on this compound.

Non Biological Applications of Imidazole Derivative 2 in Research

Catalytic Applications of Imidazole (B134444) Derivative 2

Imidazole derivative 2 and its related structures have emerged as versatile scaffolds in the field of catalysis, finding applications in organocatalysis, metal-catalyzed reactions, and nanocatalysis. Their unique electronic and structural properties enable them to act as efficient catalysts or ligands, promoting a wide range of organic transformations.

Organocatalysis by this compound

Imidazole and its derivatives have been successfully employed as organocatalysts in various multicomponent reactions (MCRs), offering a metal-free approach to the synthesis of complex molecular architectures. These reactions benefit from the ability of the imidazole moiety to act as a mild base or a nucleophilic catalyst.

One notable application is in the synthesis of highly functionalized heterocycles. For instance, imidazole has been used as an organocatalyst for the multicomponent reaction of malononitrile, an aldehyde, and a third component such as a naphthol or 4-hydroxycoumarin. rsc.org This method provides straightforward access to diverse molecular structures like 2-amino-4H-chromenes and dienes in good to excellent yields. rsc.org The reactions are typically carried out in ethanol (B145695) under reflux conditions, highlighting a relatively green and efficient protocol. rsc.org

A metal-free synthetic route for tri- and tetrasubstituted imidazole derivatives has been developed using an acid-promoted multicomponent reaction. This approach allows for the construction of imidazole scaffolds with significant structural diversity in good to excellent yields, accommodating a range of functional groups on the aldehyde and aniline (B41778) starting materials. acs.org

Table 1: this compound in Organocatalyzed Multicomponent Reactions

| Reactants | Catalyst | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Malononitrile, Aldehyde, Naphthol | Imidazole | Ethanol | Reflux | 2-amino-4H-chromene derivative | 85-95 |

| 1,2-diketone, Aldehyde, Amine, Ammonium (B1175870) Acetate | HBF₄–SiO₂ | Not specified | Not specified | 1,2,4,5-tetrasubstituted imidazole | High |

| Internal Alkyne, Aldehyde, Aniline | p-Pivalic Acid | DMSO | 140 °C | Tri- or Tetrasubstituted Imidazole | 65-88 |

Metal-Catalyzed Reactions Involving this compound Ligands

The nitrogen atoms in the imidazole ring of its derivatives make them excellent ligands for a variety of transition metals, enabling their use in a broad spectrum of metal-catalyzed cross-coupling reactions. These ligands can stabilize the metal center and modulate its reactivity, leading to high efficiency and selectivity.

Suzuki-Miyaura Coupling:

Imidazole derivatives have been extensively used as ligands in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds. An N-heterocyclic carbene (NHC)–Pd(II)–1-methylimidazole complex has been shown to be an effective catalyst for the coupling of aryl sulfonates with arylboronic acids, producing biaryl compounds in good to high yields. acs.org This methodology is significant as it provides an alternative route for the synthesis of biaryls using readily available aryl sulfonates. acs.org

Furthermore, an efficient protocol for the Suzuki-Miyaura coupling of unprotected haloimidazoles has been developed, allowing for the synthesis of a wide array of functionalized imidazole derivatives in good to excellent yields under relatively mild conditions. acs.org

Heck Coupling:

In the realm of Heck reactions, imidazole-based secondary phosphine (B1218219) oxide (SPO) ligated palladium complexes have been developed as precatalysts. beilstein-journals.org These catalysts have demonstrated high activity in the coupling of various aryl halides with olefins under mild conditions, leading to the formation of substituted olefins in excellent yields. beilstein-journals.org The use of an imidazole-functionalized ionic liquid as both a solvent and a ligand for the Heck reaction has also been reported, showcasing a recyclable catalytic system. mdpi.com

Table 2: this compound Ligands in Metal-Catalyzed Reactions

| Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ | Bisimidazolium pincer ligand | Not specified | Not specified | Not specified | High |

| Suzuki-Miyaura | NHC–Pd(II)–Im complex | 1-Methylimidazole | K₂CO₃ | Dioxane | 100 °C | 70-95 |

| Heck Coupling | Pd(OAc)₂ | Imidazole-based SPO | K₂CO₃ | Toluene | 25 °C | up to 99 |

| Heck Coupling | PdCl₂ | 2-imidazole functionalized IL | Na₂CO₃ | Ionic Liquid | Not specified | 92 |

Nanocatalysis Using this compound Functionalized Materials

The functionalization of nanoparticles with imidazole derivatives has paved the way for the development of highly efficient and recyclable heterogeneous catalysts. These materials combine the high surface area and reactivity of nanoparticles with the catalytic or coordinating properties of the imidazole moiety.

Imidazole-functionalized magnetic Fe₃O₄ nanoparticles have been synthesized and utilized as a Brønsted acid catalyst for the regioselective thiocyanation of aromatic and heteroaromatic compounds. ut.ac.irut.ac.ir These reactions proceed at room temperature in an environmentally friendly water:ethanol solvent system, affording the desired products in good to excellent yields. ut.ac.irut.ac.ir A key advantage of this system is the magnetic nature of the nanoparticles, which allows for easy recovery of the catalyst using an external magnet and its reuse for multiple cycles without significant loss of activity. ut.ac.irut.ac.ir

In another application, Schiff base–imidazole-functionalized metal-organic frameworks (MOFs) have been used as a support for highly dispersed palladium clusters. frontiersin.org These nanocatalysts, with an average Pd cluster size of 1.5 nm, exhibited excellent activity in the Suzuki coupling of phenylboronic acid and bromobenzene, with yields greater than 99% under mild conditions. frontiersin.org The catalyst could be reused six times without a noticeable decrease in its catalytic performance. frontiersin.org

Table 3: this compound Functionalized Nanocatalysts

| Catalyst | Reaction | Substrates | Solvent | Conditions | Yield (%) | Reusability |

|---|---|---|---|---|---|---|

| Imidazole-functionalized magnetic Fe₃O₄ NPs | Thiocyanation | Aromatic and heteroaromatic compounds | Water:Ethanol | Room Temp | Good to Excellent | 7 consecutive runs |

| Pd clusters on Schiff base–imidazole-functionalized MOFs | Suzuki Coupling | Phenylboronic acid and bromobenzene | Not specified | Mild | >99 | 6 times |

| Sulphamic acid-functionalized magnetic Fe₃O₄ NPs | Imidazole Synthesis | Benzil, aldehyde, NH₄OAc | Solvent-free | Microwave | High | Multiple times |

Applications of this compound in Materials Science

The incorporation of this compound into various materials has led to the development of functional polymers and advanced sensing technologies. The unique properties of the imidazole ring, such as its ability to participate in hydrogen bonding, act as a ligand, and its electronic characteristics, are harnessed in these applications.

Polymer and Functional Material Development with this compound

Imidazole-containing polymers are a class of materials with a wide range of applications due to their tunable properties. They have been utilized in the development of ionic liquids, organic electroluminescent devices (OLEDs), and as ligands in coordination chemistry. nih.gov

For instance, novel imidazole-containing polyelectrolytes based on poly(1-vinylimidazole) have been functionalized with hydroxyalkyl-substituents. vt.edu These modifications influence properties such as charge density and hydrogen bonding capabilities. vt.edu Studies on hydroxyl-containing homopolymers have shown that they exhibit higher thermal stabilities and lower glass transition temperatures (Tg's) compared to their alkyl-analogues. vt.edu

The synthesis of A–BC–A triblock copolymers containing pendant ether and imidazolium (B1220033) sites has been achieved through reversible addition–fragmentation chain transfer (RAFT) polymerization. rsc.org These materials exhibit microphase-separated morphology and have potential applications as electromechanical transducers. rsc.org

Table 4: Properties of Imidazole-Containing Polymers

| Polymer Type | Monomers | Synthesis Method | Key Properties/Features | Potential Application |

|---|---|---|---|---|

| Hydroxyalkyl-functionalized poly(1-vinylimidazole) | 1-vinylimidazole, hydroxyalkylating agents | Post-polymerization modification | Higher thermal stability, lower Tg | Not specified |

| A–BC–A Triblock Copolymer | Styrene, DEGMEMA, 1-(4-vinylbenzyl) methyl imidazolium | RAFT Polymerization | Microphase-separated morphology, ionic conductivity | Electromechanical transducers |

Sensing and Probe Technologies Utilizing this compound

Imidazole derivatives have been successfully designed and synthesized as fluorescent chemosensors for the detection of various ions. The imidazole ring can act as a recognition site, and its electronic properties can be modulated to produce a fluorescent response upon binding to a specific analyte.

A series of fluorescent molecules based on 1-methyl-4,5-diphenylimidazole conjugated with 2-phenylacetonitrile (B1602554) and its derivatives have been synthesized for the detection of cyanide (CN⁻). nih.gov One of these probes, DPICl, demonstrated excellent selectivity and sensitivity for cyanide with a detection limit of 0.66 μM, which is below the World Health Organization's guideline for CN⁻ in drinking water. nih.gov This probe was also successfully used to detect cyanide in real food samples. nih.gov

Another fluorescent probe based on a phenanthro-imidazole derivative has been developed for the selective and sensitive detection of copper ions (Cu²⁺). nih.gov This probe exhibits fluorescence quenching upon binding with Cu²⁺ and has a very low detection limit of 2.77 × 10⁻⁸ M (1.77 ppb). nih.gov The high selectivity of the probe allows for the detection of Cu²⁺ with minimal interference from other common metal ions. nih.gov

Table 5: this compound in Sensing and Probe Technologies

| Probe Name/Description | Analyte | Sensing Mechanism | Solvent System | Detection Limit |

|---|---|---|---|---|

| DPICl (1-methyl-4,5-diphenylimidazole derivative) | CN⁻ | Not specified | Not specified | 0.66 μM |

| 4-(2-(5-(tert-butyl)-3-formyl-2-hydroxyphenyl)-1H-phenanthro[9,10-d]imidazol-1-yl)benzoic acid | CN⁻ | Fluorescence quenching | CH₃CN/H₂O | 0.8 μM |

| Phenanthro-imidazole derivative (Probe 1) | Cu²⁺ | Fluorescence quenching | Aqueous solution | 2.77 × 10⁻⁸ M (1.77 ppb) |

| 2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole | Cu²⁺ | Fluorescence "switch-off" | CH₃CN | 1.24 μM |

Nonlinear Optical (NLO) Material Research with this compound

Research into the nonlinear optical (NLO) properties of organic materials has identified imidazole derivatives as a promising class of compounds. Their molecular structure, characterized by a π-conjugated system, allows for significant electronic delocalization, which is a key factor for exhibiting NLO effects. Scientists are exploring these derivatives for potential applications in technologies like optical switching and data storage.

One area of investigation focuses on the third-order nonlinear optical properties. For instance, the Z-scan technique is a common experimental method used to measure these properties. In a study of 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, researchers determined the nonlinear absorption coefficient (β), the nonlinear refractive index (n₂), and the third-order susceptibility (χ(³)). semanticscholar.org The negative sign of the nonlinear refractive index in this particular derivative indicates a self-defocusing nonlinearity. semanticscholar.org

Another avenue of research involves computational analysis to predict and understand the NLO behavior of these molecules. Density Functional Theory (DFT) is often employed to calculate properties such as polarizability (α) and first-order hyperpolarizability (β). researchgate.net For imidazole-2-carboxaldehyde, a computational study highlighted that a high dipole moment, polarizability, and first-order hyperpolarizability are indicative of its NLO behavior. researchgate.net